(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol
CAS No.:
Cat. No.: VC15810903
Molecular Formula: C11H12FN3OS
Molecular Weight: 253.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FN3OS |
|---|---|
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | [4-[(2-fluorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-yl]methanol |
| Standard InChI | InChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-4-2-3-5-9(8)12/h2-5,16H,6-7H2,1H3 |
| Standard InChI Key | GMFMLZKUPIKJON-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NN=C(N1CC2=CC=CC=C2F)CO |
Introduction
The compound "(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol" is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structural complexity and functional groups suggest it may have diverse biological activities. This article provides a detailed overview of its properties, synthesis, and potential applications.
Molecular Details
Structural Features
The compound contains:
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A triazole ring (heterocyclic core).
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A methylthio group () at position 5.
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A hydroxymethyl group () at position 3.
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A fluorobenzyl substituent at position 4.
Chemical Identifiers
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-4-2-3-5-9(8)12/h2–5,16H,6–7H2,1H3 |
| InChIKey | GMFMLZKUPIKJON-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(N1CC2=CC=CC=C2F)CO |
Synthesis
The synthesis of this compound typically involves:
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Formation of the triazole core via cyclization reactions.
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Introduction of the methylthio group through thiolation.
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Functionalization with a hydroxymethyl group.
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Attachment of the fluorobenzyl moiety through alkylation.
Characterization Techniques
Characterization is performed using:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons in the molecule.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like hydroxyl () and thioether ().
Potential Applications
The presence of a triazole ring and fluorobenzyl group indicates potential activity in:
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Antimicrobial Agents: Triazoles are known for their antifungal properties.
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Anticancer Drugs: Fluorinated compounds often exhibit cytotoxic effects on tumor cells.
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Enzyme Inhibition: The hydroxymethyl group may facilitate binding to biological targets.
Comparative Analysis with Related Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Use |
|---|---|---|---|
| (4-(2-Fluorobenzyl)-5-(methylthio)-triazolyl)methanol | 253.30 | Triazole, Fluorobenzyl, Hydroxymethyl | Antimicrobial/Anticancer |
| 5-{(Fluorophenyl)methylsulfanyl}-triazole | ~292 | Triazole, Fluorophenyl | Enzyme Inhibitor |
| Thiadiazole derivatives | ~300 | Thiadiazole, Fluoroaryl | Anti-inflammatory |
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